molecular formula C9H16O4 B1256106 Nonate

Nonate

Cat. No.: B1256106
M. Wt: 188.22 g/mol
InChI Key: FNZSVEHJZREFPF-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

NONate, also known as NONic acid, belongs to the class of organic compounds known as medium-chain fatty acids. These are fatty acids with an aliphatic tail that contains between 4 and 12 carbon atoms. This compound is slightly soluble (in water) and a weakly acidic compound (based on its pKa). This compound has been detected in multiple biofluids, such as blood and urine. Within the cell, this compound is primarily located in the cytoplasm and adiposome.
This compound is a dicarboxylic acid.

Properties

Molecular Formula

C9H16O4

Molecular Weight

188.22 g/mol

IUPAC Name

(2S)-2-pentylbutanedioic acid

InChI

InChI=1S/C9H16O4/c1-2-3-4-5-7(9(12)13)6-8(10)11/h7H,2-6H2,1H3,(H,10,11)(H,12,13)/t7-/m0/s1

InChI Key

FNZSVEHJZREFPF-ZETCQYMHSA-N

Isomeric SMILES

CCCCC[C@@H](CC(=O)O)C(=O)O

SMILES

CCCCCC(CC(=O)O)C(=O)O

Canonical SMILES

CCCCCC(CC(=O)O)C(=O)O

physical_description

Solid

Origin of Product

United States

Synthesis routes and methods

Procedure details

A method similar to that described by Devlin, et al, J. Chem. Soc., Perkin Transactions I, page 830 (1975) was used. Sodium ethoxide was formed by the addition of sodium metal (2.25 g, 91.59 mmol) to anhydrous EtOH (150 ml) under an N2 atmosphere. To the resultant solution was added triethyl-1,1,2-ethanetricaboxylate (obtained from Aldrich; 21 ml, 91.59 mmol) followed by dropwise addition of n-pentyl bromide (11.4 ml, 91.59 mmol). The mixture was brought to reflux and stirred overnight (19 hr). After the reaction had cooled, it was filtered and concentrated. The residue was treated with H2O and extracted with Et2O (three times). The combined organic extracts were dried (MgSO4), concentrated and purified by vacuum distillation (85° C./22.66 Pascals) to yield a colorless liquid (26.37 g, 91% yield).
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
21 mL
Type
reactant
Reaction Step One
Quantity
11.4 mL
Type
reactant
Reaction Step Two
Yield
91%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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